Elamipretide
Overview
Description
It is designed to penetrate cell membranes and enter mitochondria, where it improves mitochondrial function by reducing the production of toxic reactive oxygen species and stabilizing cardiolipin . This compound has shown potential in treating various mitochondrial dysfunctions and related diseases.
Mechanism of Action
Target of Action
Elamipretide, also known as SS-31, MTP-131, and Bendavia, is a small mitochondrially-targeted tetrapeptide . Its primary targets are the mitochondria, specifically the cardiolipin-cytochrome c supercomplex . This complex plays a crucial role in the electron transport chain, which is essential for ATP production and overall cellular energy metabolism .
Mode of Action
This compound interacts with its targets by stabilizing the cardiolipin-cytochrome c supercomplex . This interaction helps reduce the production of toxic reactive oxygen species (ROS) and stabilize cardiolipin . By doing so, it enhances mitochondrial function and reduces oxidative stress .
Biochemical Pathways
This compound affects several biochemical pathways related to mitochondrial function and oxidative stress. It enhances mitochondrial respiration and improves mitochondrial bioenergetics . It also inhibits the recruitment and activation of the pro-apoptotic BAX protein, thereby impairing intrinsic apoptosis . Furthermore, it has been shown to regulate brain-derived neurotrophic factor (BDNF) signaling, which is important for neuronal survival and synaptic plasticity .
Pharmacokinetics
The pharmacokinetics of this compound are currently being studied in clinical trials . It is administered via subcutaneous injections . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its impact on bioavailability, is yet to be published.
Result of Action
This compound’s action results in several molecular and cellular effects. It improves energy production, reduces harmful oxidative stress by decreasing ROS production, and ultimately increases ATP supplied to affected cells and organs . It also provides protective effects against mitochondrial dysfunction . In addition, it has been shown to prevent neural apoptosis and enhance neural pro-survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the presence of the apoptotic stimulator, staurosporine, cells treated with this compound exhibited moderately slower rates of BAX recruitment . .
Biochemical Analysis
Biochemical Properties
Elamipretide has a dimethyltyrosine residue, which allows it to scavenge oxyradicals and inhibit linoleic acid and low-density lipoprotein oxidation . This mitochondrial antioxidant peptide has the ability to eliminate reactive oxygen species (ROS) and increase adenosine triphosphate (ATP) in mitochondria, thus maintaining the mitochondrial membrane potential .
Cellular Effects
This compound has been shown to have protective effects against mitochondrial dysfunction and oxidative stress . In ARPE-19 cells, this compound accelerated the formation of larger mitochondria . In the presence of the apoptotic stimulator, staurosporine, cells treated with this compound exhibited moderately slower rates of BAX recruitment . Notably, this compound also facilitated the regulation of brain-derived neurotrophic factor (BDNF) signaling, including the reversal of important synaptic-signaling proteins and increased synaptic structural complexity .
Molecular Mechanism
This compound binds directly to the mitochondrial ADP transporter ANT . It also targets and stabilizes the cardiolipin-cytochrome c supercomplex , which helps to maintain cellular biogenetics and prevent reactive oxygen species-induced cell damage .
Temporal Effects in Laboratory Settings
In laboratory settings, high-dose this compound resulted in favorable changes in left ventricular volumes that correlated with peak plasma concentrations . These changes support a temporal association and dose-effect relationship . Further study of this compound is needed to determine long-term safety and efficacy .
Dosage Effects in Animal Models
This compound has been shown to improve left ventricular ejection fraction in dog models of heart failure with reduced ejection fraction . It also prevented left ventricular remodeling in rats . In mice treated with lipopolysaccharide, treatment with this compound significantly ameliorated learning and memory impairment during behavioral tests .
Metabolic Pathways
This compound is involved in the mitochondrial ADP/ATP transport and synthesis pathway . It improves ADP sensitivity in aging by increasing uptake of ADP through the adenine nucleotide translocator (ANT) .
Transport and Distribution
This compound is a mitochondria-targeted peptide . It is transported to the mitochondria where it exerts its effects .
Subcellular Localization
This compound is localized in the mitochondria . It binds directly to the mitochondrial ADP transporter ANT and targets the cardiolipin-cytochrome c supercomplex located in the inner membrane of mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elamipretide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques like automated peptide synthesizers and large-scale HPLC systems are employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: Elamipretide undergoes various chemical reactions, including:
Oxidation: The dimethyltyrosine residue in this compound can undergo oxidation, which is crucial for its antioxidant properties.
Reduction: Reduction reactions can occur at the arginine residue, affecting the overall charge and reactivity of the peptide.
Substitution: Substitution reactions can modify the lysine residue, potentially altering the peptide’s binding affinity and stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents under mild conditions.
Major Products Formed:
Oxidation: Formation of oxidized dimethyltyrosine derivatives.
Reduction: Reduced forms of arginine residues.
Substitution: Modified lysine derivatives with altered functional groups.
Scientific Research Applications
Elamipretide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and mitochondrial targeting.
Biology: Investigated for its role in reducing oxidative stress and improving mitochondrial function in various cell types.
Medicine: Explored as a potential therapeutic agent for mitochondrial diseases, heart failure, and neurodegenerative disorders
Industry: Utilized in the development of mitochondrial-targeted therapies and as a tool for studying mitochondrial dynamics.
Comparison with Similar Compounds
Elamipretide is unique among mitochondrial-targeted peptides due to its specific structure and mechanism of action. Similar compounds include:
SS-20: Another mitochondrially-targeted peptide with antioxidant properties.
MTP-131: A peptide with similar mitochondrial targeting but different amino acid sequence.
Bendavia: A compound with comparable cardiolipin-stabilizing effects but distinct chemical structure.
This compound stands out due to its ability to penetrate cell membranes efficiently and its specific interaction with cardiolipin, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38)/t24-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVLTCAESLKEHH-WKAQUBQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471988 | |
Record name | UNII-87GWG91S09 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736992-21-5 | |
Record name | Elamipretide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elamipretide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11981 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | UNII-87GWG91S09 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELAMIPRETIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87GWG91S09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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